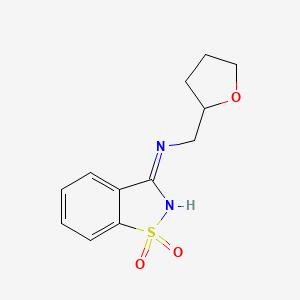![molecular formula C16H11BrN2O5 B6010429 2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6010429.png)
2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, commonly known as BBAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potent anti-cancer properties. BBAA belongs to the class of acrylamide derivatives and is known for its ability to inhibit the growth of cancer cells by inducing apoptosis.
Mecanismo De Acción
The mechanism of action of BBAA involves the inhibition of the NF-kB pathway, which is a key signaling pathway involved in the regulation of cell survival and proliferation. BBAA also activates the caspase pathway, which leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
BBAA has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-kB pathway. BBAA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, BBAA has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BBAA in lab experiments is its high potency and specificity towards cancer cells. However, one of the limitations of using BBAA is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on BBAA. One area of research is the development of novel formulations of BBAA that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of BBAA and the elucidation of its mechanism of action. Additionally, the efficacy of BBAA in combination with other anti-cancer agents can be investigated to improve its therapeutic potential.
Métodos De Síntesis
BBAA can be synthesized by the reaction of 4-bromobenzoyl chloride and 3-nitroaniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with acryloyl chloride to obtain BBAA in high yield.
Aplicaciones Científicas De Investigación
BBAA has been extensively studied for its anti-cancer properties, and several research studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. BBAA has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-kB pathway.
Propiedades
IUPAC Name |
(E)-2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O5/c17-12-6-4-11(5-7-12)15(20)18-14(16(21)22)9-10-2-1-3-13(8-10)19(23)24/h1-9H,(H,18,20)(H,21,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXDAONIUBVZAG-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)O)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B6010351.png)
![11-[(5-bromo-2-furyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6010358.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-difluoroaniline](/img/structure/B6010359.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6010367.png)
![1-(1-{1-[4-(trifluoromethyl)-2-pyrimidinyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6010370.png)
![N,N-dimethyl-1-(5-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2-furyl)methanamine](/img/structure/B6010381.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B6010394.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B6010398.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010420.png)
![1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6010427.png)
![2-methyl-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010428.png)
![2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010444.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B6010445.png)